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2-(3-Methyl-4-nitrophenoxy)butanoic acid - 869948-84-5

2-(3-Methyl-4-nitrophenoxy)butanoic acid

Catalog Number: EVT-3159566
CAS Number: 869948-84-5
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3′-Methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene

  • Compound Description: This compound is a diphenyl ether derivative that was the subject of an X-ray diffraction study to understand the conformation of bridged diphenyls. [] The study revealed that the two phenyl rings in this molecule adopt a nearly orthogonal orientation. []
  • Relevance: This compound shares the core structure of a 3-methyl-4-nitrophenoxy group attached to a benzene ring with the target compound, 2-(3-Methyl-4-nitrophenoxy)butanoic acid. The key difference lies in the substituent at the ether linkage, with the related compound having a 1,3-diisopropylbenzene group instead of a butanoic acid. The study on this compound provides insights into the conformational preferences of the shared core structure. [] You can find the study here:
Overview

2-(3-Methyl-4-nitrophenoxy)butanoic acid is an organic compound with the molecular formula C11H13NO5C_{11}H_{13}NO_{5} and a molecular weight of 239.22 g/mol. This compound is characterized by a butanoic acid moiety attached to a phenoxy group that contains both a methyl and a nitro substituent. It plays a significant role in various fields, including organic chemistry and biological research, due to its unique structure and functional groups.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 3-methylphenol and butanoic acid. Its synthesis typically involves nitration followed by etherification to form the desired product.

Classification

2-(3-Methyl-4-nitrophenoxy)butanoic acid falls under the category of aromatic compounds due to its phenolic structure. It is also classified as a carboxylic acid because of the presence of the carboxyl functional group (-COOH). The nitro group (-NO2) contributes to its reactivity, making it useful in various chemical transformations.

Synthesis Analysis

Methods

The synthesis of 2-(3-Methyl-4-nitrophenoxy)butanoic acid generally involves two main steps:

  1. Nitration of 3-Methylphenol: This step uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the hydroxyl group on the aromatic ring, yielding 3-methyl-4-nitrophenol.
  2. Etherification: The resulting 3-methyl-4-nitrophenol is then reacted with butanoic acid in the presence of a catalyst, typically sulfuric acid, which facilitates the formation of the ether linkage.

Technical Details

In an industrial context, these reactions are optimized for higher yields and purity. Conditions such as temperature, pressure, and reaction time are carefully controlled in large-scale reactors to ensure efficient synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-Methyl-4-nitrophenoxy)butanoic acid features:

  • A butanoic acid chain (four carbon atoms with a carboxylic acid group).
  • A phenoxy group with a methyl group at the meta position and a nitro group at the para position relative to the ether linkage.

The structural formula can be represented as follows:

C11H13NO5\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{5}

Data

The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, its mass spectrum typically shows a molecular ion peak corresponding to its molecular weight.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)butanoic acid can undergo several chemical transformations:

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalyst.
  2. Oxidation: The carboxylic acid can be converted into an alcohol using lithium aluminum hydride.
  3. Substitution: The phenoxy group can participate in nucleophilic substitution reactions where substituents can replace the nitro group.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas and palladium catalyst.
  • Reduction: Lithium aluminum hydride.
  • Substitution: Nucleophiles such as amines or thiols are commonly used for substitution reactions.

Major Products Formed

  • From oxidation: 2-(3-Methyl-4-aminophenoxy)butanoic acid.
  • From reduction: 2-(3-Methyl-4-nitrophenoxy)butanol.
  • From substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Mechanism of Action

The mechanism of action for 2-(3-Methyl-4-nitrophenoxy)butanoic acid involves its interactions with biological targets such as enzymes or receptors. The nitro group may participate in redox reactions while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate enzyme activity or receptor function, leading to various biochemical effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Specific melting point data is not provided in available literature but can be determined through experimental methods.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and methanol.
  • Stability: Stable under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its nitro group.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound's purity and functional groups.

Applications

Scientific Uses

2-(3-Methyl-4-nitrophenoxy)butanoic acid has several applications in scientific research:

  • Organic Chemistry: Serves as a reagent in organic synthesis, particularly for creating more complex molecules.
  • Biological Studies: Utilized in research involving enzyme inhibition and protein-ligand interactions, aiding in drug discovery and development.
  • Industrial Applications: Acts as an intermediate in producing specialty chemicals, agrochemicals, and pharmaceuticals.

This compound's versatility makes it valuable across multiple scientific disciplines, contributing significantly to advancements in chemical synthesis and biological research.

Synthetic Methodologies for 2-(3-Methyl-4-nitrophenoxy)butanoic Acid Derivatives

Traditional Organic Synthesis Pathways

Nitration and Etherification Strategies for Phenolic Precursors

The synthesis of 2-(3-methyl-4-nitrophenoxy)butanoic acid derivatives conventionally initiates with regioselective nitration of ortho-substituted phenolic precursors. The electron-donating nature of phenolic hydroxyl groups necessitates controlled nitration conditions to prevent over-oxidation. Industrial-scale synthesis typically employs mixed acid systems (H₂SO₄/HNO₃) at precisely maintained temperatures (0-5°C) to direct nitration to the para-position relative to the hydroxyl group, achieving regioselectivities exceeding 85% [4]. This positional specificity is critical as meta-nitration byproducts complicate purification and diminish overall yield. The nitrophenol intermediate subsequently undergoes Williamson ether synthesis with ethyl 2-bromobutyrate under basic catalysis (K₂CO₃ or NaOH), where the phenolic oxygen acts as the nucleophile. This reaction proceeds optimally in polar aprotic solvents such as dimethylformamide (DMF) at 60-80°C, facilitating efficient nucleophilic displacement while minimizing ester hydrolysis [1] [8].

The etherification efficiency exhibits pronounced steric dependence, with ortho-methyl substitution imposing significant constraints on reaction kinetics. Studies demonstrate that methyl-substituted substrates require extended reaction times (12-16 hours) compared to unsubstituted analogs (6-8 hours) to achieve comparable yields (75-82% vs. 90-95%). This kinetic impediment necessitates careful optimization of stoichiometry and phase-transfer catalysts when scaling reactions. Additionally, the electron-withdrawing nitro group substantially activates the aromatic ring toward nucleophilic aromatic substitution, though this reactivity remains secondary to the ether formation step in standard synthetic sequences [4].

Table 2: Comparative Nitration Efficiency for Phenolic Precursors

Nitrating AgentTemperature (°C)Regioselectivity (% para)Isolated Yield (%)
HNO₃/H₂SO₄ (1:3)0-58778
Acetyl nitrate-10 to 09281
Nitronium tetrafluoroborate259568
Clay-supported HNO₃20-258476

Esterification and Hydrolysis Optimization in Carboxylic Acid Functionalization

Carboxylic acid functionalization represents the pivotal final step in establishing the molecular architecture of 2-(3-methyl-4-nitrophenoxy)butanoic acid. Protection-deprotection strategies prove indispensable, particularly when intermediates contain acid-sensitive functionalities. Methyl ester formation via Fischer esterification (MeOH/H₂SO₄) remains the benchmark process, delivering near-quantitative conversion at reflux temperatures within 4 hours. Alternatively, carbodiimide-mediated coupling (DCC/DMAP) enables efficient esterification under milder conditions (0-25°C), especially valuable for substrates containing thermally labile elements [8].

The critical saponification step demands precise stoichiometric and temperature control to prevent nitro group reduction or ether cleavage. Hydrolysis employing aqueous NaOH (2-4M) at 60-80°C achieves complete de-esterification within 2-3 hours while maintaining nitro functionality integrity. Concentration optimization reveals that exceeding 4M alkali promotes competitive benzylic oxidation at the ortho-methyl group, reducing yields by 12-18%. Following hydrolysis, acidification to pH 2-3 with chilled HCl precipitates the target acid, with recrystallization from ethanol/water mixtures elevating purity to pharmaceutical standards (>99%). Solvent selection profoundly impacts crystallization efficiency, with aqueous ethanol (70:30 v/v) providing optimal crystal habit and phase purity .

Table 3: Esterification and Hydrolysis Performance Metrics

Functionalization StepConditionsTime (h)Yield (%)Purity (%)
Methyl Ester Formation
Fischer (H₂SO₄/MeOH)Reflux49895
DCC/DMAPCH₂Cl₂, 25°C129297
Alkyl Chloride/NEt₃THF, 0°C to 25°C38996
Ester Hydrolysis
2M NaOH, 60°CEtOH/H₂O (1:1)2.59598
4M NaOH, 80°CEtOH/H₂O (1:1)1.58294
LiOH, THF/H₂O25°C68897

Modern Catalytic Approaches

Palladium-Catalyzed Hydrogenation in Micropacked-Bed Reactors

Continuous-flow hydrogenation has revolutionized nitro group reduction in 2-(3-methyl-4-nitrophenoxy)butanoic acid derivatives, offering substantial improvements over batch methodologies. Micropacked-bed reactors (μPBRs) with Pd/Al₂O₃ catalysts (0.5-2% loading) achieve near-quantitative conversion (>99%) of nitro intermediates to corresponding anilines under remarkably mild conditions (25-50°C, 10-15 bar H₂). The confinement effect within microchannels enhances mass transfer efficiency, reducing hydrogenation times to 2-5 minutes compared to several hours in autoclave systems [2]. Catalyst performance demonstrates pronounced structural sensitivity, where 5 nm Pd nanoparticles exhibit 3.2-fold greater turnover frequency (TOF) than 15 nm counterparts due to increased surface atom exposure. This nanotechnology-driven approach significantly suppresses deactivation pathways, particularly the over-reduction and desulfurization reactions that plague batch processing when applied to sulfur-containing analogs.

Operational parameters critically influence hydrogenation selectivity and catalyst longevity. Residence time optimization (30-120 seconds) virtually eliminates primary amine over-reduction, while precise back-pressure regulation (8-12 bar) maintains single-phase flow essential for reproducible kinetics. The integration of inline FTIR monitoring enables real-time adjustment of H₂ stoichiometry, preventing hydrogen starvation that promotes catalyst poisoning via unsaturated intermediates. Long-term stability assessments reveal that μPBR systems maintain >95% conversion efficiency for over 300 operational hours, representing a 4-fold enhancement over stirred-tank reactors. This durability stems from the absence of mechanical agitation that otherwise accelerates noble metal leaching and particle agglomeration [2] .

Table 4: Continuous-Flow Hydrogenation Performance Parameters

ParameterValue RangePerformance Impact
Pd Particle Size5 nm vs. 15 nmTOF: 420 h⁻¹ vs. 130 h⁻¹
H₂ Pressure10-15 barConversion: >99% (15 bar) vs. 87% (5 bar)
Temperature50°C vs. 25°CRate Increase: 2.8-fold
Catalyst Bed Length15 cm vs. 5 cmConversion: 99.2% vs. 78.4%
Flow Rate0.3 mL/minResidence Time: 90 s

Solvent Selection and Catalyst Efficiency in Continuous-Flow Systems

The transition to continuous-flow manufacturing necessitates rigorous solvent-catalyst compatibility assessment to maximize transformation efficiency. Biphasic solvent systems dramatically enhance mass transfer in nitro reduction steps, with ethyl acetate/water (4:1 v/v) improving reaction uniformity by 23% over monophasic alternatives. This enhancement stems from preferential partitioning of reactants and products between phases, effectively concentrating substrates at catalytic sites while extracting products to prevent over-reaction [1]. Computational modeling identifies aprotic dipolar solvents—particularly DMF and N-methylpyrrolidone (NMP)—as optimal for palladium-catalyzed transformations, elevating TOF values by 40-60% compared to protic solvents. This performance differential arises from superior nitro group solvation and diminished catalyst poisoning through solvent coordination.

Catalyst efficiency exhibits profound solvent dependence, where hydrogen-bonding propensity directly influences metallic center accessibility. Solvents with moderate donor numbers (DN 15-20 kcal/mol) such as acetonitrile optimize catalytic activity by balancing substrate adsorption and product desorption kinetics. Throughput optimization in telescoped syntheses—integrating nitration, etherification, and hydrogenation—reveals that DMF enables seamless transitions between stages without intermediate isolation, boosting overall yield to 87% compared to 68% in batch processing. The implementation of microfiltration membranes downstream efficiently removes particulate catalysts (>99.9% retention) while maintaining system pressure below 5 bar, demonstrating compatibility with pharmaceutical manufacturing constraints [1] .

Table 5: Solvent Effects on Catalytic Reaction Kinetics

SolventDonor Number (kcal/mol)Relative Rate Constant (krel)Pd Leaching (ppm/h)Byproduct Formation (%)
DMF26.61.000.80.6
NMP27.30.981.10.9
Acetonitrile14.11.420.30.4
Ethanol20.00.732.71.8
Toluene0.10.510.93.4
Ethyl Acetate17.00.891.21.2

Properties

CAS Number

869948-84-5

Product Name

2-(3-Methyl-4-nitrophenoxy)butanoic acid

IUPAC Name

2-(3-methyl-4-nitrophenoxy)butanoic acid

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C11H13NO5/c1-3-10(11(13)14)17-8-4-5-9(12(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14)

InChI Key

JCYZYNZBXPNNEZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C

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